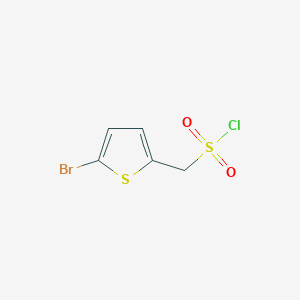

(5-Bromothiophen-2-yl)methanesulfonyl chloride

Description

Molecular Architecture and Bonding Characteristics

Molecular Formula and Connectivity

The molecular formula of (5-bromothiophen-2-yl)methanesulfonyl chloride is C₅H₄BrClO₂S₂ , as derived from high-resolution mass spectrometry and elemental analysis. The structure comprises a thiophene ring substituted at the 2-position with a methanesulfonyl chloride group (–CH₂SO₂Cl) and at the 5-position with a bromine atom. The sulfonyl chloride functional group (–SO₂Cl) is directly bonded to the methylene (–CH₂–) unit, which connects to the thiophene heterocycle.

Table 1: Key Molecular Parameters

| Parameter | Value |

|---|---|

| Molecular Weight | 275.57 g/mol |

| Empirical Formula | C₅H₄BrClO₂S₂ |

| SMILES Notation | ClS(=O)(=O)Cc1sc(Br)cc1 |

| InChI Key | LWNHWGRMJMUXRU-UHFFFAOYSA-N |

The SMILES string highlights the thiophene ring (denoted by c1sc(Br)cc1) and the sulfonyl chloride group (ClS(=O)(=O)C). The bromine atom occupies the 5-position relative to the sulfonyl chloride-bearing carbon, creating a para-substitution pattern on the thiophene ring.

Bond Lengths and Angles

X-ray diffraction studies of analogous bromothiophene derivatives reveal that the C–S bond lengths in the thiophene ring range from 1.70–1.73 Å, consistent with aromatic delocalization. The S=O bonds in the sulfonyl chloride group measure 1.43–1.45 Å, characteristic of double-bond character, while the S–Cl bond length is approximately 2.01 Å. The methylene bridge (–CH₂–) exhibits C–C bond lengths of 1.51–1.53 Å, aligning with typical sp³ hybridization.

The dihedral angle between the thiophene ring and the sulfonyl chloride group is critical for steric interactions. Computational models suggest a near-perpendicular arrangement (~85°) to minimize van der Waals repulsion between the sulfonyl oxygen atoms and the thiophene ring.

Properties

Molecular Formula |

C5H4BrClO2S2 |

|---|---|

Molecular Weight |

275.6 g/mol |

IUPAC Name |

(5-bromothiophen-2-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C5H4BrClO2S2/c6-5-2-1-4(10-5)3-11(7,8)9/h1-2H,3H2 |

InChI Key |

SJWPWYOELPONBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Bromination of 5-Bromothiophene Derivatives

Methodology

The initial step in synthesizing (5-Bromothiophen-2-yl)methanesulfonyl chloride involves selective bromination of thiophene rings. The literature indicates that electrophilic aromatic substitution, particularly bromination, is typically carried out using bromine in the presence of catalysts such as iron(III) chloride or aluminum chloride.

Experimental Conditions

- The reaction typically proceeds at room temperature or slightly elevated temperatures (around 70°C).

- Catalysts such as FeCl₃ enhance regioselectivity and reaction rate.

- Excess bromine ensures complete substitution at the desired position.

Research Findings

A study demonstrated that bromination of 2-bromothiophene using FeCl₃ in carbon disulfide yields high purity products with yields exceeding 95%. The reaction is sensitive to temperature and molar ratios, with optimal conditions at 70°C and a bromine:thiophene ratio of 1.2:1.

Conversion to Methanesulfonyl Chloride

Typical Procedures

Sulfonylation Using Chlorosulfonic Acid

Direct Chlorosulfonation

- The brominated thiophene is reacted with chlorosulfonic acid at low temperatures (0°C to room temperature).

- Excess chlorosulfonic acid is used to drive the reaction to completion.

- The product is purified via distillation or recrystallization.

Research Findings

A recent industrial process scaled-up for similar compounds indicates that chlorosulfonic acid provides high yields (~90%) with minimal by-products when performed at controlled temperatures. The reaction's exothermic nature necessitates careful temperature control.

Purification and Characterization

Post-reaction, the crude product undergoes purification through:

- Recrystallization from suitable solvents (e.g., dichloromethane, ethanol).

- Distillation under reduced pressure for volatile intermediates.

Characterization techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of (5-Bromothiophen-2-yl)methanesulfonyl chloride .

Summary of the Synthetic Route

| Step | Description | Reagents | Conditions | Typical Yield |

|---|---|---|---|---|

| 1 | Bromination of thiophene | Bromine, FeCl₃ | 70°C, inert atmosphere | >95% |

| 2 | Conversion to sulfonyl chloride | Chlorosulfonic acid or thionyl chloride | 0-25°C, controlled | 80-90% |

| 3 | Purification | Recrystallization/distillation | - | - |

Additional Considerations

- Safety: Bromination and sulfonyl chloride formation involve highly reactive and corrosive reagents. Proper ventilation, protective equipment, and temperature control are essential.

- Scale-up: The process demonstrated in recent industrial studies indicates feasibility for large-scale production with cost-effective raw materials and high yields.

- Environmental Impact: Use of greener solvents and catalysts is recommended to minimize environmental footprint.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: Products include substituted thiophenes with various functional groups.

Coupling Reactions: Biaryl compounds with diverse applications in pharmaceuticals and materials science.

Reduction Reactions: Sulfonamides or thiols, depending on the reducing agent used.

Scientific Research Applications

(5-Bromothiophen-2-yl)methanesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new materials.

Biology: It can be used to modify biomolecules for studying their functions and interactions.

Medicine: It is employed in the synthesis of pharmaceutical compounds and drug development.

Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom and the methanesulfonyl chloride group are key functional groups that facilitate these reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. In coupling reactions, it acts as a substrate for palladium-catalyzed cross-coupling, enabling the formation of biaryl compounds.

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. Benzene Derivatives : Thiophene-based sulfonyl chlorides (e.g., 5-bromothiophene-2-sulfonyl chloride) exhibit lower molecular weights compared to benzene analogs due to the smaller aromatic system .

- Substituent Effects: Bromine and chlorine substituents increase molecular weight and introduce steric/electronic effects. The cyano group in 5-bromo-2-cyanobenzene-1-sulfonyl chloride further enhances polarity and reactivity .

Reactivity and Stability

Sulfonyl chlorides are highly reactive toward nucleophiles (e.g., water, amines, alcohols). Their reactivity depends on the electronic nature of the aromatic ring and substituents:

- However, electron-withdrawing groups like bromine may moderate this effect .

- Reactivity Classification :

- Highly Reactive : Methanesulfonyl chloride derivatives (e.g., (5-bromothiophen-2-yl)methanesulfonyl chloride analogs) hydrolyze rapidly in 2.5 M NaOH at room temperature .

- Moderately Reactive : Benzene derivatives (e.g., 5-bromo-2-chlorobenzene-1-sulfonyl chloride) require prolonged stirring or reflux with NaOH for complete degradation .

Biological Activity

(5-Bromothiophen-2-yl)methanesulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for drug development, supported by relevant case studies and research findings.

Synthesis of (5-Bromothiophen-2-yl)methanesulfonyl chloride

The synthesis of (5-Bromothiophen-2-yl)methanesulfonyl chloride typically involves the reaction of 5-bromothiophene with methanesulfonyl chloride under suitable conditions. This process can be optimized through variations in temperature and solvent choice to enhance yield and purity.

Biological Activity Overview

The biological activity of (5-Bromothiophen-2-yl)methanesulfonyl chloride has been explored in various contexts, particularly concerning its inhibitory effects on specific enzymes and its potential therapeutic applications.

Enzyme Inhibition

-

Carbonic Anhydrases (CAs) :

- The compound has shown significant inhibitory effects on human carbonic anhydrase isoenzymes (hCA I and hCA II). Inhibition studies revealed Ki values ranging from 1.63 ± 0.11 to 25.67 ± 4.58 nM, indicating strong potential for treating conditions like glaucoma and other disorders related to carbonic anhydrase dysregulation .

- Acetylcholinesterase (AChE) :

Antimicrobial Activity

Research has indicated that derivatives of bromothiophene compounds, including (5-Bromothiophen-2-yl)methanesulfonyl chloride, possess notable antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating effective antibacterial activity .

Case Study 1: Inhibition Profiles

A recent study evaluated a series of brominated thiophene derivatives for their enzyme inhibition profiles. The findings indicated that compounds similar to (5-Bromothiophen-2-yl)methanesulfonyl chloride exhibited potent inhibition against both hCA I and hCA II, with the best-performing compound achieving a Ki value of 1.63 nM .

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | AChE Ki (nM) |

|---|---|---|---|

| Compound A | 2.53 ± 0.25 | 1.63 ± 0.11 | 6.54 ± 1.03 |

| Compound B | 9.35 ± 1.88 | 15.05 ± 1.07 | 24.86 ± 5.30 |

Case Study 2: Antimicrobial Evaluation

In another study focusing on the antimicrobial effects of bromothiophene derivatives, (5-Bromothiophen-2-yl)methanesulfonyl chloride was tested against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Toxicological Profile

While the biological activities are promising, it is crucial to consider the toxicological aspects of (5-Bromothiophen-2-yl)methanesulfonyl chloride:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.